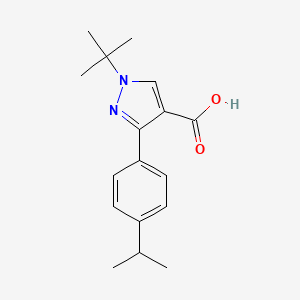
1-Tert-butyl-3-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-3-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as TPPC and has been synthesized using various methods. TPPC has been found to have several biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of TPPC is not fully understood. However, it has been suggested that TPPC may exert its effects by inhibiting the activity of certain enzymes involved in inflammation and cancer. Additionally, TPPC may also modulate the activity of certain signaling pathways involved in these processes.
Biochemical and Physiological Effects:
TPPC has been found to have several biochemical and physiological effects. For example, TPPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, TPPC has been found to induce apoptosis (programmed cell death) in cancer cells. TPPC has also been found to modulate the activity of certain signaling pathways involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
TPPC has several advantages for use in lab experiments. For example, TPPC has been found to be relatively stable under various conditions, making it suitable for use in long-term experiments. Additionally, TPPC has been found to be relatively non-toxic, making it suitable for use in cell culture experiments. However, TPPC has some limitations. For example, TPPC is relatively insoluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on TPPC. One area of research is the development of new synthesis methods for TPPC that are more efficient and yield higher purity. Another area of research is the identification of the specific enzymes and signaling pathways targeted by TPPC. Additionally, further research is needed to determine the efficacy and safety of TPPC in animal models and human clinical trials. Finally, the potential applications of TPPC in other areas of research, such as neurodegenerative diseases, should be explored.
Méthodes De Synthèse
TPPC can be synthesized using a variety of methods, including the reaction of 1-tert-butyl-3-(4-propan-2-ylphenyl)pyrazole with chloroacetic acid in the presence of a base. Another method involves the reaction of 1-tert-butyl-3-(4-propan-2-ylphenyl)pyrazole with ethyl chloroformate in the presence of a base. The synthesis of TPPC has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
TPPC has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicine. TPPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, TPPC has been found to have anticancer properties, making it a potential candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
1-tert-butyl-3-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)12-6-8-13(9-7-12)15-14(16(20)21)10-19(18-15)17(3,4)5/h6-11H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZJZUNKYZTNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B7498621.png)
![2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498630.png)

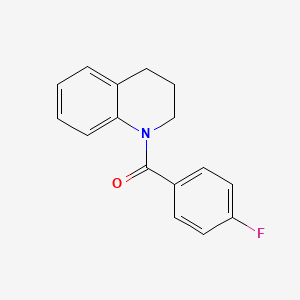
![2-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498648.png)

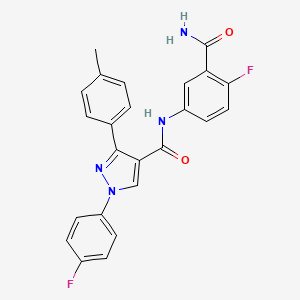
![Ethyl 4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7498668.png)
![[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B7498670.png)
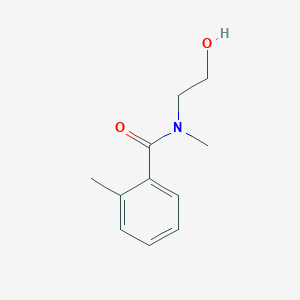
![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)
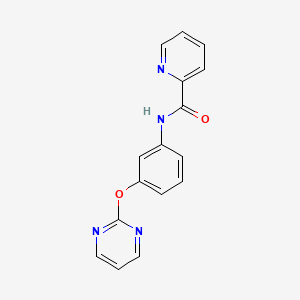
![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)